molecular formula C12H21N3O B11790360 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B11790360
M. Wt: 223.31 g/mol
InChI Key: JANDTJNWEGQSJZ-UHFFFAOYSA-N
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Description

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methoxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution on the piperidine ring: The piperidine ring can be functionalized by introducing the methoxy group through nucleophilic substitution reactions.

    Coupling of the pyrazole and piperidine rings: This step often involves the use of coupling reagents such as EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, and PCC.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-4-(1-phenyl-1H-pyrazol-4-yl)piperidine
  • 4-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)piperidine
  • 4-Methoxy-4-(1-ethyl-1H-pyrazol-4-yl)piperidine

Uniqueness

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the pyrazole ring may confer distinct pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

4-methoxy-4-(1-propylpyrazol-4-yl)piperidine

InChI

InChI=1S/C12H21N3O/c1-3-8-15-10-11(9-14-15)12(16-2)4-6-13-7-5-12/h9-10,13H,3-8H2,1-2H3

InChI Key

JANDTJNWEGQSJZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2(CCNCC2)OC

Origin of Product

United States

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